Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate
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Overview
Description
Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate is a complex organic compound with a unique structure that includes a nitrophenoxy group, a thienyl group, and a carbonyl amino acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrophenol with thiophene-2-carbonyl chloride to form an intermediate, which is then reacted with methyl glycinate under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy and thienyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate involves its interaction with specific molecular targets and pathways. The nitrophenoxy and thienyl groups may interact with enzymes or receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({[3-(2-aminophenoxy)-2-thienyl]carbonyl}amino)acetate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-({[3-(2-methoxyphenoxy)-2-thienyl]carbonyl}amino)acetate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate is unique due to the presence of the nitrophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from its analogs and useful in applications where these properties are desired.
Properties
IUPAC Name |
methyl 2-[[3-(2-nitrophenoxy)thiophene-2-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-21-12(17)8-15-14(18)13-11(6-7-23-13)22-10-5-3-2-4-9(10)16(19)20/h2-7H,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTJTBGIUALLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=CS1)OC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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